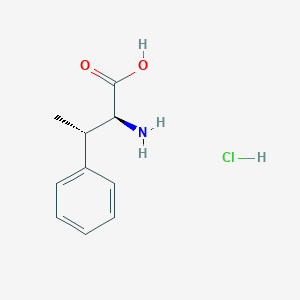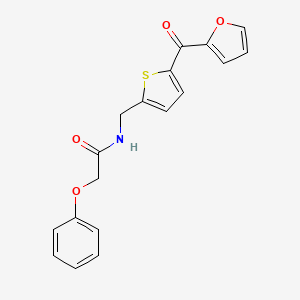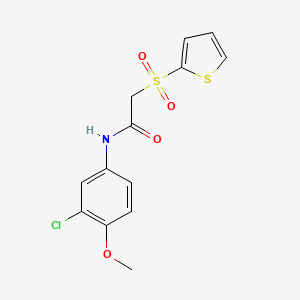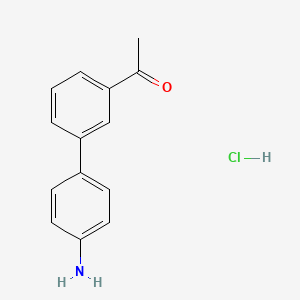
1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide is a chemical compound with potential applications in various fields due to its unique molecular structure. It falls under the category of carboxamide derivatives.
Synthesis Analysis
- Synthesis of similar compounds involves reactions such as catalytic hydrogenation and carbonylation. Nguyen and Ma (2017) describe the selective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides from cyanonaphthamides by catalytic hydrogenation (Nguyen & Ma, 2017).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized using techniques like X-ray crystallography. Özer et al. (2009) studied a similar compound and its crystallization and molecular conformation using single crystal X-ray diffraction (Özer et al., 2009).
Chemical Reactions and Properties
- Research by Leopoldo et al. (2007) on similar compounds shows that certain substituents can significantly affect receptor affinity and intrinsic activity, indicating a complex interplay of chemical reactions and properties (Leopoldo et al., 2007).
Physical Properties Analysis
- Letcher and Scoones (1982) provided insights into the physical properties such as enthalpies of related compounds, highlighting the importance of understanding the thermodynamic aspects of these molecules (Letcher & Scoones, 1982).
Chemical Properties Analysis
- The chemical properties of such compounds can be explored through their reactivity in various chemical reactions. Yan et al. (2017) described the synthesis of 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives, showcasing the diverse reactivity patterns of these molecules (Yan et al., 2017).
Scientific Research Applications
Chemoselective Synthesis and Anticoagulant Screening
Chemoselective synthesis techniques have been developed for N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, leading to potential anticoagulant applications. These synthesized compounds have shown promising results in screening for their effects on human plasma, indicating their relevance in developing anticoagulant therapies (Nguyen & Ma, 2017).
Conformation and Receptor Ligand Studies
Studies on the conformation of similar tetralin-based compounds have provided insights into their interactions with melatonin receptor subtypes, showing potential for therapeutic applications in treating disorders related to melatonin receptor dysfunction (Gatti, Piersanti, & Spadoni, 2003).
Structure-Activity Relationship in 5-HT7 Receptor Agents
Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has highlighted their potential as 5-HT7 receptor agents, offering insights into the development of treatments for neurological and psychiatric disorders (Leopoldo et al., 2007).
Selective MT2 Melatoninergic Ligands
The synthesis of tetrahydronaphthalenic analogues has been targeted for selective MT2 melatonin receptor ligands, indicating their potential in sleep disorders and circadian rhythm disruptions (Yous et al., 2003).
Thromboxane A2 Receptor Antagonists
Compounds derived from cyclopentane-1,3-Dione have been identified as potent thromboxane A2 receptor antagonists, suggesting applications in developing antithromboxane therapies for cardiovascular diseases (Wang et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(22(15-6-7-16-22)18-11-2-1-3-12-18)23-20-14-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13,20H,6-8,10,14-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALUINQRFAWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)



![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)